Determining the σ-donor ability of the cyclopropane C–C bond
Organic & Biomolecular Chemistry Pub Date: 2005-04-11 DOI: 10.1039/B503124A
Abstract
The low temperature crystal structures of

Recommended Literature
- [1] Boosting reverse intersystem crossing by increasing donors in triarylboron/phenoxazine hybrids: TADF emitters for high-performance solution-processed OLEDs†
- [2] Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†
- [3] Book reviews
- [4] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [5] Characterization of microstructured fibre emitters: in pursuit of improved nano electrospray ionization performance†
- [6] Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†
- [7] Cell voltage of mixed conductors under partially frozen conditions
- [8] C–H functionalization of azines. Anodic dehydroaromatization of 9-(hetero)aryl-9,10-dihydroacridines†
- [9] Bond orders of the diatomic molecules†
- [10] Bulky crystalline BiVO4 thin films for efficient solar water splitting

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 89-45-2